
3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of quinazolin-4(3H)-one derivatives typically involves various methods, including microwave-assisted techniques that enhance yield and purity. The specific compound under discussion can be synthesized through nucleophilic ring-opening reactions followed by intramolecular cyclization, resulting in a high-purity product suitable for biological evaluation .
Anticancer Activity
Quinazolin-4(3H)-one derivatives have been extensively studied for their anticancer properties. The compound has shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that it inhibits cell proliferation by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and survival .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | EGFR Inhibition |
MCF7 (Breast Cancer) | 15.0 | Histone Deacetylase Inhibition |
HCT116 (Colorectal Cancer) | 10.0 | PI3K/Akt Pathway Modulation |
Antimalarial Activity
In addition to its anticancer properties, derivatives of quinazolin-4(3H)-one have also been evaluated for antimalarial activity. The compound has shown efficacy against Plasmodium berghei in murine models, indicating potential as a therapeutic agent against malaria. The mechanism appears to involve interference with the parasite's metabolic processes, although further studies are needed to elucidate the exact pathways involved .
Table 2: Antimalarial Activity
The biological activity of This compound can be attributed to several mechanisms:
- EGFR Inhibition : By binding to the active site of EGFR, the compound prevents downstream signaling that promotes cell proliferation and survival.
- Histone Deacetylase Inhibition : This leads to altered gene expression patterns that favor apoptosis in cancer cells.
- Interference with Parasite Metabolism : In the case of malaria, the compound disrupts metabolic pathways within Plasmodium species.
Case Studies
Several studies have highlighted the therapeutic potential of quinazolin-4(3H)-one derivatives:
- Study on Lung Cancer : A recent investigation demonstrated that a similar quinazolin derivative exhibited IC50 values comparable to established chemotherapeutics, suggesting that it could serve as a lead compound for further development .
- Antimalarial Evaluation : Another study reported significant antimalarial activity at low doses, indicating that modifications to the quinazolin structure could enhance efficacy against malaria while reducing toxicity .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of quinazolin-4(3H)-one compounds exhibit significant analgesic and anti-inflammatory effects. The compound has been identified as a potential analgesic agent through its interaction with opioid receptors, specifically the ORL-1 receptor, which plays a crucial role in pain modulation. Studies have shown that compounds similar to 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one can effectively reduce pain in animal models, making them promising candidates for pain management therapies .
2. Neuroprotective Effects
The neuroprotective properties of this compound are linked to its ability to modulate neurotransmitter release and protect against neurodegenerative diseases. It has been suggested that the compound may help in treating conditions such as Alzheimer's disease and other dementias by preventing neuronal damage and promoting cognitive function .
3. Antihypertensive Activity
Recent studies have demonstrated that certain quinazoline derivatives possess antihypertensive properties, acting as effective modulators of blood pressure without adversely affecting heart rate. The mechanism involves the blockade of adrenergic receptors, similar to established antihypertensive drugs like prazosin . This suggests that this compound could be explored for hypertension management.
4. Anxiolytic and Antidepressant Effects
The compound has been noted for its anxiolytic and antidepressant effects in preclinical studies. It appears to influence serotonin and norepinephrine pathways, which are critical in mood regulation. The potential for developing new antidepressants based on this compound is an area of active research .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, and what are their limitations?
- Answer : Common methods include alkylation of the quinazolinone core with functionalized propyl ketones (e.g., 3-halo-1-arylpropan-1-one) or multi-step pathways involving copper-catalyzed coupling reactions . Limitations include reliance on metal catalysts (e.g., copper), long reaction times (>24 hours), and the need for intermediate purification, which reduces overall yield . Alternative approaches, such as microwave-assisted synthesis (e.g., for related quinazolinones), may reduce reaction times but require optimization .
Q. Which characterization techniques are essential for confirming the structure of this quinazolinone derivative?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks, particularly for distinguishing the quinazolinone core and piperidine sidechain . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., observed m/z 269.0932 for a related compound) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O) functional groups .
Q. What biological activities have been reported for quinazolinone derivatives similar to this compound?
- Answer : Quinazolinones exhibit diverse activities, including anticancer (via kinase inhibition), antimicrobial, and anti-inflammatory effects . Specific analogs with piperidine or quinoline moieties show enhanced receptor binding, such as histamine H3 receptor antagonism or EGFR inhibition . For example, derivatives with sulfonyl or triazole groups demonstrate improved pharmacokinetic profiles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
- Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation steps .
- Catalyst screening : Replacing copper with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency in heterocycle formation .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 82% yield achieved in 15 minutes for a related compound) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data during structural elucidation?
- Answer : Discrepancies often arise in carbonyl or heterocyclic regions. Mitigation approaches:
- Density Functional Theory (DFT) : Compare computed NMR shifts with experimental data to validate tautomeric forms .
- X-ray crystallography : Resolve ambiguities in piperidine ring conformation or quinazolinone planarity .
- 2D NMR (COSY, NOESY) : Clarify through-space interactions in complex sidechains (e.g., quinolin-8-yloxy group) .
Q. How do structural modifications at specific positions of the quinazolinone core influence the compound's interaction with biological targets?
- Answer : Key modifications and effects:
- C3 position (propyl sidechain) : Introducing sulfonyl or piperazinyl groups enhances selectivity for kinase targets (e.g., EGFR) by improving hydrogen bonding .
- Quinoline substitution : The 8-oxy group in the piperidine sidechain increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
- Triazole or furan moieties : Improve metabolic stability and reduce CYP450-mediated degradation .
Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetic and pharmacodynamic properties?
- Answer :
- In vitro : Microsomal stability assays (human liver microsomes) assess metabolic half-life. Plasma protein binding (e.g., equilibrium dialysis) evaluates free drug availability .
- In vivo : Rodent models (e.g., Sprague-Dawley rats) measure oral bioavailability and tissue distribution. Orthotopic tumor models test anticancer efficacy for kinase-targeting derivatives .
Q. How can researchers address challenges related to the compound's solubility and stability in preformulation studies?
- Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility for quinazolinones with basic piperidine groups .
- Cocrystallization : Use coformers (e.g., succinic acid) to stabilize hygroscopic forms .
- Lyophilization : Enhances stability for parenteral formulations by removing water-sensitive propionyl groups .
Q. What computational methods are employed to predict the binding affinity and selectivity of this compound towards enzymes or receptors?
- Answer :
- Molecular docking (AutoDock, Glide) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutant) .
- Molecular Dynamics (MD) simulations : Assess conformational flexibility of the piperidine sidechain during receptor binding .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for analogs with modified quinoline or triazole groups .
Q. What are the key considerations when designing analogs of this compound to enhance pharmacological activity?
- Answer :
- Bioisosteric replacement : Substitute the quinoline moiety with isoquinoline to modulate selectivity .
- Prodrug strategies : Introduce ester groups at the propyl chain to improve oral absorption .
- Fragment-based design : Retain the quinazolinone core while optimizing sidechains for target-specific interactions (e.g., adding sulfonamides for antimicrobial activity) .
Propiedades
IUPAC Name |
3-[3-oxo-3-(4-quinolin-8-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-23(12-16-29-17-27-21-8-2-1-7-20(21)25(29)31)28-14-10-19(11-15-28)32-22-9-3-5-18-6-4-13-26-24(18)22/h1-9,13,17,19H,10-12,14-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNTYZFURXHDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.